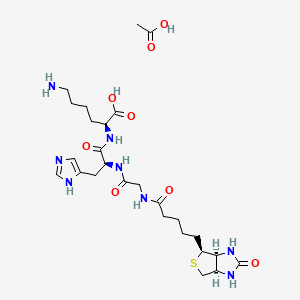

Biotinoyl tripeptide-1 Acetate

Description

Historical Context and Evolution of Peptide-Based Compounds in Biomedical Sciences

The journey of peptide-based compounds in the biomedical field has been one of remarkable progress and discovery. The early 20th century marked the initial forays into this domain with the discovery of secretin in 1902, the first substance to be identified as a hormone. creative-peptides.comdntb.gov.ua This was followed by the groundbreaking isolation and synthesis of insulin (B600854) in the 1920s, a peptide hormone that revolutionized the treatment of diabetes and firmly established the therapeutic potential of peptides. creative-peptides.combohrium.com

Throughout the mid-20th century, research accelerated with significant milestones such as the discovery of Substance P, a neuropeptide involved in nerve signaling, and the successful synthesis of oxytocin (B344502) in 1953, the first peptide hormone to be artificially produced. creative-peptides.com The invention of solid-phase peptide synthesis (SPPS) in the late 1950s by Robert Bruce Merrifield was a pivotal moment, greatly simplifying the process of creating peptides and paving the way for more complex research. creative-peptides.com The latter half of the century saw a surge in the discovery of various neuropeptides and growth factors, further expanding the understanding of the diverse roles peptides play in the body. creative-peptides.com The development of peptide-based drugs has continued to evolve, with ongoing efforts to enhance their stability and bioavailability through methods like conjugation. bohrium.comnih.gov

Biotinoyl Tripeptide-1 Acetate (B1210297): A Biotinylated Glycine-Histidine-Lysine (GHK) Tripeptide Conjugate in Modern Research

Biotinoyl Tripeptide-1 Acetate is a chemically synthesized molecule that represents a strategic conjugation of two key components: Biotin (B1667282) and Tripeptide-1. creative-peptides.comtypology.com Tripeptide-1 is a peptide consisting of three amino acids: glycine, histidine, and lysine (B10760008), often abbreviated as GHK. creative-peptides.com This GHK sequence is a fragment of collagen. incidecoder.com

The biotin component, a water-soluble B-vitamin, is covalently bonded to the GHK tripeptide. incidecoder.comontosight.ai This conjugation is designed to enhance the delivery and bioavailability of the peptide. ontosight.ai The resulting compound, Biotinoyl Tripeptide-1, is investigated for its ability to influence various biological pathways. ontosight.aispecialchem.com

Scope and Research Significance of this compound in Contemporary Biological Systems

The research significance of this compound in contemporary biological systems is primarily centered on its influence on cellular proliferation and the synthesis of extracellular matrix proteins. specialchem.comcaymanchem.com Studies have explored its role in stimulating the production of collagen IV and laminin (B1169045), which are crucial components of the dermal-epidermal junction. specialchem.comcaymanchem.com

Structure

2D Structure

Properties

Molecular Formula |

C26H42N8O8S |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid |

InChI |

InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1 |

InChI Key |

KETJBCHSHGDMCF-HOJFDESISA-N |

Isomeric SMILES |

CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 |

Canonical SMILES |

CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Production

Peptide Synthesis Strategies for Biotinoyl Tripeptide-1 Acetate (B1210297)

The creation of Biotinoyl tripeptide-1 acetate relies on established peptide synthesis methodologies. These can be broadly categorized into solid-phase, liquid-phase, and hybrid approaches, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, enabling the sequential addition of amino acids to a growing chain anchored to a solid support. jpt.com This technique is highly valued for its ability to produce high-purity peptides by allowing for easy removal of excess reagents and by-products through simple washing steps. jpt.com The general workflow of SPPS involves the attachment of the first amino acid to a resin, followed by cycles of deprotection, coupling of the next amino acid, and washing. beilstein-journals.org

For the synthesis of biotinylated peptides like Biotinoyl tripeptide-1, SPPS offers a versatile platform. creative-peptides.com The biotin (B1667282) moiety can be introduced at various stages, most commonly at the N-terminus of the peptide chain or on the side-chain of an amino acid like lysine (B10760008). creative-peptides.com A strategy for synthesizing a biotinylated peptide on a solid support might involve using Fmoc-Lys(Dde)-OH on a Rink amide resin, which allows for the selective deprotection of the lysine side chain for subsequent biotinylation. researchgate.net

Table 1: General Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description |

| Resin Functionalization | The solid support (resin) is prepared with a linker molecule. |

| First Amino Acid Attachment | The C-terminal amino acid of the desired peptide is covalently attached to the linker on the resin. |

| Deprotection | The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed. |

| Coupling | The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. |

| Washing | Excess reagents and by-products are washed away from the resin-bound peptide. |

| Repeat Cycles | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence. |

| Final Deprotection & Cleavage | All remaining protecting groups are removed, and the completed peptide is cleaved from the resin support. |

| Purification | The crude peptide is purified, typically using techniques like HPLC. |

Liquid-Phase Synthesis Protocols for Scalable Production

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers a viable alternative to SPPS, particularly for large-scale production. In this method, the peptide is synthesized while dissolved in a solvent, and purification occurs after each step, often through crystallization. google.com This approach can be more cost-effective for industrial-scale manufacturing as it avoids the use of expensive solid-phase resins.

A documented method for the liquid-phase synthesis of Biotinoyl tripeptide-1 involves a four-step process. google.com This protocol is designed for scalability and achieves high purity through crystallization, bypassing the need for chromatographic purification.

The synthesis begins with the activation of biotin's carboxyl group by reacting it with N-hydroxysuccinimide (NHS). The resulting Biotin-NHS ester is then coupled with glycine. The subsequent step involves coupling the Biotin-Gly-OH intermediate with a protected dipeptide, His-Lys(Boc)-OH. google.com The final step is the removal of the Boc protecting group from the lysine side chain, followed by crystallization to yield the pure Biotinoyl tripeptide-1. google.com

Table 2: Four-Step Liquid-Phase Synthesis of Biotinoyl Tripeptide-1

| Step | Reaction | Reagents | Key Conditions |

| 1 | Preparation of Biotin-N-hydroxysuccinimide ester | Biotin, N-hydroxysuccinimide (NHS), 1,3-dicyclohexylcarbodiimide (DCC) | Reflux at 60–65°C |

| 2 | Synthesis of Biotin-Gly-OH | Biotin-NHS ester, glycine | pH 8.5, 25°C |

| 3 | Synthesis of Biotin-GHK(Boc)-OH | Biotin-Gly-OH, Boc-protected histidine-lysine dipeptide, DCC/NHS | 30°C |

| 4 | Deprotection and Crystallization | 4M HCl, acetonitrile | Room temperature, then 5°C |

Hybrid Synthesis Approaches and Ligation Strategies

Hybrid synthesis strategies combine elements of both solid-phase and liquid-phase synthesis to leverage the advantages of each. A common hybrid approach involves synthesizing peptide fragments on a solid support, cleaving them from the resin, and then ligating (joining) them together in solution. nih.gov This convergent strategy is particularly useful for the synthesis of larger peptides and proteins, as it allows for the purification of intermediate fragments, leading to a purer final product. nih.gov

Chemical ligation techniques, such as native chemical ligation, are powerful tools in hybrid synthesis. These methods allow for the chemoselective joining of unprotected peptide fragments. For the synthesis of complex biotinylated peptides, a ligation strategy can facilitate the incorporation of biotin at a specific site without the need for extensive protecting group manipulations on the full-length peptide. nih.gov For instance, a biotinylated peptide fragment could be synthesized separately and then ligated to other non-biotinylated fragments to assemble the final molecule. nih.gov

Emerging Synthetic Innovations

The field of peptide synthesis is continually evolving, with new technologies emerging to improve efficiency, sustainability, and the complexity of molecules that can be produced.

Enzymatic Synthesis Pathways for Peptide Coupling

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for peptide bond formation. Enzymes, such as proteases and ligases, can catalyze the coupling of amino acids and peptide fragments under mild conditions, often in aqueous environments. nih.govpnas.org This approach can minimize the need for protecting groups and reduce the generation of hazardous waste. While the enzymatic synthesis of biotin-labeled polynucleotides has been demonstrated, the application of enzymes for the direct synthesis of Biotinoyl tripeptide-1 is an area of ongoing research. nih.govpnas.orgpnas.org The high specificity of enzymes could potentially offer a streamlined route to the final product with fewer side reactions.

Continuous Flow Chemistry Applications in Peptide Production

Continuous flow chemistry is a paradigm shift from traditional batch production methods. rsc.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch This technology has been successfully applied to both solid-phase and liquid-phase peptide synthesis. rsc.orgrsc.org

For SPPS, continuous flow systems can significantly reduce the amount of excess amino acids and solvents required, making the process more economical and sustainable. nih.gov The constant removal of by-products and excess reagents from the reaction zone drives the reaction to completion, leading to higher purity and yield. vapourtec.com Automated flow-based peptide synthesizers have been developed that can rapidly produce complex peptides and even small proteins. chimia.ch The application of continuous flow technology to the synthesis of Biotinoyl tripeptide-1 holds the potential for highly efficient and automated large-scale production. rsc.org

Quality Control and Advanced Analytical Characterization in Peptide Synthesis

The quality control of synthetic peptides like this compound is a critical process that ensures the identity, purity, and stability of the final product. polypeptide.com It involves a suite of advanced analytical techniques to characterize the peptide and identify any potential impurities. sterlingpharmasolutions.com For peptides produced under Good Manufacturing Practice (GMP) standards, a purity level of over 97% is often required, with no single impurity exceeding 1%. emedicodiary.com

Advanced Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental in assessing the purity of this compound, separating the target peptide from impurities that may arise during synthesis. polypeptide.cominnovagen.com These impurities can include truncated or deletion sequences, byproducts with remaining protecting groups, or products of degradation such as deamidation or acetylation. polypeptide.comemedicodiary.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of synthetic peptides. polypeptide.cominnovagen.com Reversed-phase HPLC (RP-HPLC) is the most common modality used. polypeptide.comaltabioscience.com This technique separates molecules based on their hydrophobicity.

In the analysis of Biotinoyl tripeptide-1, a C18 column is frequently employed. altabioscience.com The mobile phase typically consists of a gradient of water and a more nonpolar organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. sterlingpharmasolutions.comaltabioscience.com Detection is commonly performed at a UV wavelength of 210-220 nm, which is optimal for observing the peptide bond. altabioscience.com The development of a robust, stability-indicating HPLC method is crucial to ensure that all degradation products can be effectively separated and quantified. polypeptide.com

Table 1: Representative HPLC Parameters for Biotinoyl Tripeptide-1 Purity Analysis

| Parameter | Specification |

| Column | C18 reversed-phase, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or 220 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table represents typical starting parameters for the HPLC analysis of peptides like Biotinoyl tripeptide-1. Method optimization is often required for specific impurity profiles.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. chromatographytoday.com This results in substantially improved resolution, faster analysis times, and increased sensitivity, which is highly advantageous for the complex analysis of peptides and their closely related impurities. chromatographytoday.combiopharminternational.com The enhanced resolution of UPLC is particularly effective in separating challenging impurities like deamidated peptides from the main product peak. biopharminternational.com

For cosmetic product analysis containing Biotinoyl tripeptide-1, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to identify and quantify the peptide, even at very low concentrations. mst.dk The principles of separation are similar to HPLC, often employing C18 columns and TFA-modified mobile phases, but with the benefits of higher efficiency. waters.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for analyzing the charge heterogeneity of peptides and proteins. nih.govrssynthesis.com Charge variants can arise from modifications during synthesis or storage, such as deamidation (which introduces a negative charge) or the presence of different salt forms. thermofisher.com CE separates molecules based on their mass-to-charge ratio in an electric field. rssynthesis.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF), can be employed. researchgate.netbohrium.com CZE separates ions based on their electrophoretic mobility, while cIEF separates molecules based on their isoelectric point (pI). researchgate.net For peptides like Biotinoyl tripeptide-1, CE can provide a detailed profile of charge-related impurities that might be difficult to resolve by HPLC alone. researchgate.net

Mass Spectrometry for Molecular Confirmation and Degradation Product Identificationnih.govemedicodiary.com

Mass Spectrometry (MS) is an indispensable tool in peptide analysis, providing precise molecular weight information that confirms the identity of the synthesized peptide and helps in the characterization of impurities and degradation products. innovagen.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for the analysis of biomolecules like peptides. creative-proteomics.comlibretexts.org It allows for the rapid and accurate determination of the molecular weight of the intact peptide with minimal fragmentation. creative-proteomics.com In a typical analysis, the peptide sample is co-crystallized with a matrix material on a target plate and irradiated with a laser pulse, causing desorption and ionization of the analyte. libretexts.org The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. libretexts.org

For Biotinoyl tripeptide-1, MALDI-TOF MS is used to confirm that the experimental molecular weight matches the theoretical mass (566.7 g/mol for the free base). A common observation is the detection of the protonated molecular ion [M+H]+. The technique is also highly effective for analyzing peptide mixtures, making it useful for identifying synthesis-related impurities, such as truncated or modified sequences, by their distinct molecular masses. creative-proteomics.comeuropeanpharmaceuticalreview.com Furthermore, MALDI-TOF can be used to study degradation pathways by identifying the masses of the resulting products. nih.gov

Detection of Fragmentation Products via Mass Spectrometry

Mass spectrometry (MS) is a critical analytical technique for the structural confirmation of Biotinoyl tripeptide-1. This method involves ionizing the peptide and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments. For Biotinoyl tripeptide-1, which is the product of a chemical reaction between biotin and the tripeptide Gly-His-Lys (GHK), electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed. typology.comnih.gov

In a typical analysis, the intact molecule is first observed as a protonated ion [M+H]⁺. Given the molecular formula C₂₄H₃₈N₈O₆S, the expected molecular weight is approximately 566.7 g/mol . typology.comnih.govnih.gov MS analysis can confirm this molecular weight. For instance, studies on the related GHK peptide show precursor ions such as [M+H]⁺ at m/z 341 and [M+2H]²⁺ at m/z 171. kennesaw.edu When this peptide is complexed with copper, as in the Cu-BioGHK system, the primary species observed can be a doubly charged ion [L+Cu]²⁺ at an m/z of 321.6. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural information by fragmenting the selected precursor ion and analyzing the resulting product ions. Fragmentation primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions. The difference in mass between adjacent fragment peaks in the spectrum can be used to identify the sequence of amino acids. youtube.com

For Biotinoyl tripeptide-1, fragmentation of the GHK portion is of particular interest. Studies on the fragmentation of protonated GHK show that the H-K (Histidine-Lysine) amide bond breaking is a predominant pathway. rsc.org The biotin moiety also produces characteristic fragment ions. Systematic studies of biotinylated peptides have identified signature fragment ions that can unequivocally confirm the presence of biotin. nih.govnih.gov This allows for the clear distinction of biotin-modified peptides from their unmodified counterparts in complex mixtures. nih.gov The collision energies applied during MS/MS have a significant influence on fragmentation efficiencies, with higher energies leading to more extensive fragmentation. rsc.org

| Compound/Complex | Ion Type | Theoretical m/z | Observed m/z | Reference(s) |

| Biotinoyl tripeptide-1 | [M+H]⁺ | ~567.7 | N/A | nih.govnih.gov |

| GHK | [M+H]⁺ | 341.19 | 341 | nih.govkennesaw.edu |

| GHK | [M+2H]²⁺ | 171.10 | 171 | nih.govkennesaw.edu |

| Cu-BioGHK | [L+Cu]²⁺ | N/A | 321.61 | nih.gov |

| Cu-GHK | [L+Cu-H]⁺ | N/A | 402.11 | nih.gov |

This table is illustrative and based on data for the core GHK peptide and its copper complexes. "N/A" indicates data not available in the provided search results.

Amino Acid Compositional Analysis

Amino acid analysis (AAA) is a fundamental procedure to verify the identity and purity of Biotinoyl tripeptide-1. This process involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, identification, and quantification. Biotinoyl tripeptide-1 is a three-amino acid peptide, Glycyl-L-Histidyl-L-Lysine (GHK), conjugated with biotin. incidecoder.comprocoal.co.uk Therefore, AAA should confirm the presence of Glycine, Histidine, and Lysine in equimolar ratios.

The standard procedure for AAA involves the complete hydrolysis of the peptide bonds, typically using strong acid (e.g., 6N HCl) at elevated temperatures for a specified duration. After hydrolysis, the resulting amino acid mixture is separated using techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC). The separated amino acids are then detected and quantified, often after post-column derivatization with a reagent like ninhydrin (B49086) or pre-column derivatization with reagents such as phenyl isothiocyanate (PITC).

The analysis confirms that the peptide backbone consists of the expected GHK sequence. This method is crucial for quality control in the synthesis of Biotinoyl tripeptide-1, ensuring the correct amino acid stoichiometry and the absence of contaminating amino acids.

| Amino Acid | Three-Letter Code | Expected Molar Ratio |

| Glycine | Gly | 1 |

| Histidine | His | 1 |

| Lysine | Lys | 1 |

Spectroscopic Methods for Structural Elucidation of Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides like Biotinoyl tripeptide-1 in solution. nmims.edu 1H NMR provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ) of protons in the histidine imidazole (B134444) ring, for example, are distinct and can be readily identified.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning specific proton signals to individual amino acids within the peptide chain. nmims.eduomicsonline.org These experiments reveal scalar couplings between protons, allowing for the identification of the spin systems characteristic of Glycine, Histidine, and Lysine.

Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information on the peptide's conformational state, including the presence of α-helices, β-sheets, turns, or random coil structures.

For Biotinoyl tripeptide-1 and its core GHK peptide, CD spectroscopy is particularly useful for studying conformational changes upon binding to metal ions like copper(II). nih.gov The GHK peptide is known to have a strong affinity for Cu(II), and the formation of the GHK-Cu complex induces a specific conformation. nih.govnih.gov CD spectra of the Cu-GHK complex show characteristic bands in the visible region, which are sensitive to the coordination environment of the copper ion and the pH of the solution. nih.govnih.gov These studies help to characterize the structure of the biologically active form of the peptide.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled. For peptides like Biotinoyl tripeptide-1, DSC can provide valuable information about its thermal stability and conformational integrity. The technique measures the heat capacity of the molecule as a function of temperature.

A DSC thermogram can reveal the melting temperature (Tm) or denaturation temperature of the peptide, which is the temperature at which it unfolds or loses its three-dimensional structure. This information is critical for understanding the peptide's stability under various conditions, such as during formulation or storage. Studies on polymers incorporating the related GHK-Cu peptide have used DSC, alongside other techniques like TGA, to confirm the thermal properties and interactions within the material. acs.org While specific DSC data for Biotinoyl tripeptide-1 is not detailed in the provided results, the methodology is standard for characterizing the thermal profile of such biomolecules.

Peptide Engineering and Chemical Modification Strategies

Biotinoyl tripeptide-1 is itself a product of peptide engineering, where the naturally occurring tripeptide GHK is chemically modified by conjugation with biotin. incidecoder.comcreative-peptides.com This modification serves several purposes. The biotin moiety can act as a molecular handle, for instance, in studies using biotinylated GHK bound to collagen films to investigate copper concentration at wound sites. mdpi.comnih.gov The conjugation of biotin to GHK creates a "vitaminized" peptide, aiming to leverage the properties of both components. ci.guide

Further engineering strategies for the GHK peptide have focused on creating analogs with enhanced biological activity. Modifications to the GHK peptide sequence have been shown to significantly increase its superoxide (B77818) dismutase (SOD)-mimetic activity. mdpi.commdpi.com These chemical modifications are designed to improve the peptide's therapeutic potential by enhancing specific properties like antioxidant capacity. The attachment of biotin to the GHK peptide is a targeted strategy to improve its affinity for proteins in hair, thereby enhancing its effects on hair follicle structure and growth. ci.guidecreative-peptides.com Such modifications are key to developing more effective and targeted peptide-based active ingredients.

Bioconjugation and Linker Chemistry in Derivatization

The synthesis of Biotinoyl Tripeptide-1 involves the process of biotinylation, which is the covalent attachment of biotin to the GHK tripeptide. creative-peptides.com This process is a key step in creating the final bioactive molecule. The biotinylation can occur at either the N-terminus or the C-terminus of the peptide chain, though N-terminal modification is often preferred due to its higher success rate and simpler procedure. lifetein.com

A crucial aspect of this bioconjugation is the use of a linker or spacer arm between the biotin molecule and the peptide. qyaobio.com This spacer is important to minimize steric hindrance, which could otherwise interfere with the interaction between the peptide and its target macromolecules. qyaobio.com Common linkers include hydrocarbon chains like 6-aminocaproic acid (Ahx) or polyethylene (B3416737) glycol (PEG). creative-peptides.com The inclusion of a flexible spacer like Ahx helps to ensure the stability of the fluorescent label and maintain the peptide's conformation and biological activity. lifetein.com PEG linkers are particularly advantageous as they can also improve the solubility of the resulting biotinylated peptide. qyaobio.comsigmaaldrich.com

The synthesis process often utilizes solid-phase peptide synthesis (SPPS), a method known for its efficiency and high yield. creative-peptides.com In this technique, the peptide chain is progressively built while attached to a solid support. An alternative is the liquid-phase synthesis method, which can be advantageous for large-scale production as it may avoid the need for final liquid phase purification, thereby reducing costs. google.comactivepeptide.com A patented liquid-phase synthesis method for Biotinoyl Tripeptide-1 involves several steps, including the preparation of biotin-N-hydroxysuccinimide ester and Biotin-Gly-OH, followed by the formation of Biotin-GHK(Boc)-OH and finally, the deprotection to yield Biotinoyl Tripeptide-1. google.com

Role of Acetylation in Peptide Stability and Solubility Enhancement

Acetylation is a chemical modification where an acetyl group (-COCH₃) is added to a molecule. formulationbio.com In the context of peptides like Biotinoyl Tripeptide-1, acetylation typically occurs at the N-terminus. formulationbio.comlifetein.com This modification plays a significant role in altering the peptide's physicochemical properties, particularly its stability and solubility.

Table 1: Effects of N-Terminal Acetylation on Peptide Properties

| Property | Effect of N-Terminal Acetylation | Rationale |

| Metabolic Stability | Increased | Protects against enzymatic degradation by aminopeptidases and exopeptidases. lifetein.com Mimics native protein structure. lifetein.comlifetein.com |

| Solubility | Can decrease | Reduces the overall charge of the peptide. lifetein.comlifetein.com |

| Biological Activity | Can increase | Enhanced stability can lead to prolonged activity. lifetein.com |

Table 2: Common Linkers in Biotinylation

| Linker | Abbreviation | Key Feature |

| 6-aminocaproic acid | Ahx | Flexible hydrocarbon chain, enhances stability of the label. creative-peptides.comlifetein.com |

| Polyethylene glycol | PEG | Improves solubility of the biotinylated peptide. qyaobio.comsigmaaldrich.com |

Table 3: Chemical Compounds Mentioned

Molecular and Cellular Mechanisms of Action

Regulation of Extracellular Matrix (ECM) Component Synthesis

Biotinoyl tripeptide-1 has been shown to modulate the production of key proteins in the extracellular matrix, which provides structural and biochemical support to surrounding cells.

Stimulation of Laminin (B1169045) 5 Production in Cellular Models

Laminin 5 is a crucial protein for anchoring hair follicles to the dermal-epidermal junction. incidecoder.comcaymanchem.com In vitro studies have demonstrated that Biotinoyl tripeptide-1 stimulates the synthesis of Laminin 5. incidecoder.comcaymanchem.com Research on hair follicle cells treated with Biotinoyl tripeptide-1 has shown a significant increase in Laminin 5 production. mdhair.co Specifically, some studies have reported an increase in Laminin 5 synthesis by up to 58% in cellular models compared to controls. Another study observed a 49% increase in Laminin 5 production in hair follicle cells. mdhair.co This stimulation helps to strengthen the anchorage of the hair shaft in the dermis. incidecoder.comtypology.com

Upregulation of Collagen IV Synthesis in Cellular Models

Collagen IV is a primary component of the basement membrane, essential for providing a scaffold for cells and maintaining the structural integrity of the hair follicle. incidecoder.com Cellular models have shown that Biotinoyl tripeptide-1 upregulates the synthesis of Collagen IV. incidecoder.comcaymanchem.com In vitro experiments using human dermal and epidermal cells have demonstrated a substantial increase in Collagen IV production. One study reported a remarkable 121% increase in Collagen IV synthesis in the presence of Biotinoyl tripeptide-1. Another study also noted a significant 49% increase in Collagen IV production in hair follicle cells. mdhair.co This increased synthesis contributes to a more robust and well-structured follicular environment. creative-peptides.com

Table 1: Effect of Biotinoyl tripeptide-1 on ECM Component Synthesis in Cellular Models

| ECM Component | Reported Increase in Synthesis | Reference |

| Laminin 5 | 49% - 58% | mdhair.co |

| Collagen IV | 49% - 121% | mdhair.co |

Modulation of Cellular Proliferation and Differentiation

The peptide exerts a direct influence on the proliferation and activity of key cells involved in hair follicle biology.

Enhancement of Keratinocyte Proliferation

Keratinocytes are the primary cells that make up the hair shaft, and their proliferation is fundamental to hair growth. incidecoder.comclinikally.com Biotinoyl tripeptide-1 has been shown to promote the proliferation of hair bulb keratinocytes in in-vitro studies. incidecoder.comcaymanchem.com Research on isolated human hair follicles demonstrated that treatment with Biotinoyl tripeptide-1 at concentrations of 2 and 5 parts per million (ppm) led to an increase in hair growth by 58% and 121%, respectively, compared to control follicles. caymanchem.com This stimulation of keratinocyte activity is a key mechanism behind the peptide's observed effects on hair growth. clinikally.com

Table 2: Enhancement of Keratinocyte-Driven Hair Growth in Ex Vivo Follicle Culture

| Biotinoyl tripeptide-1 Concentration | Increase in Hair Growth vs. Control | Reference |

| 2 ppm | 58% | caymanchem.com |

| 5 ppm | 121% | caymanchem.com |

Stimulation of Dermal Papilla Cells

Dermal papilla cells, located at the base of the hair follicle, are specialized mesenchymal cells that play a critical role in regulating hair follicle development and the hair growth cycle. clinikally.comnih.gov Research suggests that Biotinoyl tripeptide-1 stimulates the activity of these vital cells. clinikally.com By activating dermal papilla cells, the peptide promotes their proliferation and differentiation, which in turn leads to increased hair growth. clinikally.com The stimulation of these cells is considered a foundational aspect of the peptide's mechanism of action in promoting a healthy hair growth cycle. clinikally.com

Influence on Cellular Signaling Pathways

Biotinoyl tripeptide-1 is understood to exert its effects by influencing specific cellular signaling pathways that govern cell growth, differentiation, and tissue maintenance.

The peptide has been shown to activate genes associated with tissue repair. ulprospector.com This activation contributes to the reconstruction and repair of the cellular matrix, further supporting the structures surrounding the hair follicle. ulprospector.com Additionally, some evidence suggests that Biotinoyl tripeptide-1 may influence the Transforming Growth Factor-beta (TGF-β) signaling pathway. mdpi.com Apigenin, often formulated with Biotinoyl tripeptide-1, has been shown to inhibit the expression of TGF-β1, a cytokine that can negatively impact the hair growth cycle. mdpi.com By potentially modulating these pathways, Biotinoyl tripeptide-1 supports a cellular environment conducive to healthy follicle function and growth.

Activation of Cell Survival Pathways

A critical aspect of Biotinoyl Tripeptide-1's function is its ability to enhance the anchoring of the hair follicle within the dermal papilla. This is achieved by stimulating the synthesis and organization of crucial adhesion molecules. incidecoder.com In-vitro studies have demonstrated that the peptide significantly boosts the production of key extracellular matrix (ECM) proteins essential for hair follicle anchoring. By reinforcing the structure of the epithelial sheath, the compound helps to secure the hair, contributing to its longevity and resilience. This action effectively supports the survival of the hair follicle by improving its structural foundation and delaying the aging process. ci.guidecreative-peptides.com

Table 1: Impact of Biotinoyl Tripeptide-1 on Extracellular Matrix Protein Synthesis

| Protein | Percentage Increase (vs. Control) | Function in Hair Follicle |

| Laminin 5 | 58% | Key adhesion molecule for anchoring |

| Collagen IV | 121% | Essential for structural integrity |

| Data derived from in-vitro studies on the effects of Biotinoyl Tripeptide-1. |

Pathways Related to Cell Proliferation

Biotinoyl Tripeptide-1 is a potent stimulator of cell proliferation, particularly for the keratinocytes in the hair bulb. incidecoder.com By activating dermal papilla cells, which are crucial for regulating hair follicle development and growth, the peptide promotes increased hair growth. clinikally.com This stimulation leads to more rapid cell division in the hair roots, which adds to the hair shaft and extends the anagen, or growth phase, of the hair cycle. clinikally.comhzrebtech.com Studies have shown that this enhanced proliferation can lead to a significant increase in hair growth and density. mobelbiochem.comglpbio.com The peptide's ability to promote the proliferation and differentiation of dermal papilla cells is a key mechanism behind its regenerative effects. clinikally.com

Potential Interactions with Wnt Signaling Pathway Markers (e.g., β-catenin)

The Wnt/β-catenin signaling pathway is fundamental to the embryonic development of hair follicles and their regeneration in adults. nih.govnih.gov In the canonical Wnt pathway, the stabilization of the protein β-catenin is a critical event. When the pathway is activated, β-catenin avoids degradation, accumulates in the cytoplasm, and then translocates to the nucleus. cellsignal.comyoutube.com Inside the nucleus, it partners with transcription factors to activate genes responsible for cell proliferation, differentiation, and survival. youtube.com

Given that Biotinoyl Tripeptide-1 actively promotes the proliferation of key follicular cells, it is plausible that its mechanism may involve interaction with or modulation of the Wnt/β-catenin pathway. Activating this pathway is a recognized strategy for promoting hair growth. nih.gov However, direct evidence explicitly detailing the interaction between Biotinoyl Tripeptide-1 and β-catenin requires further dedicated research.

Biochemical and Enzymatic Interactions

The compound's influence extends to key biochemical and enzymatic processes that are significant in hair health.

Inhibition of Dihydrotestosterone (B1667394) (DHT) Production Pathways

One of the most widely cited mechanisms of Biotinoyl Tripeptide-1 is its ability to lessen the production of dihydrotestosterone (DHT). ci.guidehzrebtech.com DHT is a primary factor in androgenic alopecia, as it can lead to the miniaturization and atrophy of hair follicles. mobelbiochem.comchemicalbook.com Biotinoyl Tripeptide-1 is understood to counter this by inhibiting the activity of 5-alpha reductase, the enzyme that converts testosterone (B1683101) into DHT. ci.guidecreative-peptides.com By reducing local DHT levels, the peptide helps to mitigate follicle damage, slow premature hair loss, and counter the aging effects on the follicle. ci.guide

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Biotinoyl Tripeptide-1 exhibits protective antioxidant properties. flychem.com Oxidative stress, caused by an overabundance of Reactive Oxygen Species (ROS), is known to contribute to cellular damage and aging. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) and hydroxyl radicals, that are by-products of normal metabolism and can damage lipids, proteins, and DNA. researchgate.netmdpi.com This damage can impair the function of hair follicles. flychem.com The antioxidant capacity of Biotinoyl Tripeptide-1 helps protect hair follicles from this oxidative damage, thereby promoting a healthier environment for hair growth. flychem.com

A primary function of antioxidants is the direct scavenging of ROS. This process involves the antioxidant molecule donating an electron or hydrogen atom to neutralize the unstable free radical, thus preventing a cascade of cellular damage. researchgate.net Naturally occurring peptides like glutathione (B108866) are known to perform this function effectively. researchgate.net The documented antioxidant effects of Biotinoyl Tripeptide-1 suggest it helps to modulate ROS and protect cells from oxidative stress. flychem.com This action is crucial for maintaining the health of follicular cells in an environment where they may be exposed to damaging free radicals.

Coordination with Copper Ions in Oxidative Activity

Certain tripeptides, particularly those containing a histidine residue, demonstrate a capacity to coordinate with copper(II) ions. researchgate.net This interaction is significant because the dysregulation of metal ions like copper is linked to oxidative stress, a factor in the pathogenesis of some neurodegenerative diseases. nih.govnih.gov The amino-terminal copper and nickel binding (ATCUN) motif, a sequence found in proteins like human serum albumin, involves a tripeptide that coordinates Cu(II) in a square planar geometry, anchored by the N-terminal amine, histidine imidazole (B134444), and two backbone amides. researchgate.net

Peptides derived from the Gly-His-Lys (GHK) sequence, from which Biotinoyl tripeptide-1 is derived, are capable of chelating copper(II). nih.gov A biotin-conjugated GHK peptide (BioGHK) has been shown to retain this copper-coordinating ability. nih.gov The chelation of copper by such peptides can modulate its redox activity. The Cu(II)-peptide complex can influence the production of reactive oxygen species (ROS). nih.gov For instance, the tripeptide GGH has been shown to decrease the level of hydroxyl radicals by preventing the formation of the intermediate Cu(I) ion. nih.gov The antioxidant activity of a Cu(II)-BioGHK complex has been demonstrated through the spectroscopic monitoring of copper-induced ascorbate (B8700270) oxidation. nih.gov By binding copper ions, these peptides can prevent them from participating in redox reactions that generate damaging ROS, thus exhibiting antioxidant effects. nih.govnih.gov

Affinity for Streptavidin

Biotinoyl tripeptide-1 exhibits an exceptionally high and specific affinity for the protein streptavidin. This is not due to the peptide portion but is entirely conferred by the biotin (B1667282) moiety attached to the tripeptide. The interaction between biotin (also known as vitamin B7) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_d) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.com

This powerful interaction is the basis for the widely used streptavidin-biotin system in molecular biology and biotechnology. thermofisher.comnih.gov The high affinity arises from a combination of factors:

Shape Complementarity: The binding pocket of streptavidin is highly complementary to the shape of the biotin molecule. wikipedia.org

Extensive Hydrogen Bonding: A complex network of hydrogen bonds forms between biotin and amino acid residues within the streptavidin binding site. Key residues involved include asparagine, tyrosine, serine, and aspartate. wikipedia.org

Streptavidin is a tetrameric protein, meaning each molecule can bind up to four molecules of biotin. thermofisher.com This multivalent binding capacity enhances its utility in various applications. The bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, organic solvents, and denaturing agents. thermofisher.com While engineered versions of streptavidin exist with even slower dissociation rates (e.g., traptavidin) or as monomers with lower affinity for reversible applications, the wild-type interaction remains a paradigm of strong, specific molecular recognition. wikipedia.orgnih.gov

Table 1: Comparative Affinity for Streptavidin

| Molecule | Dissociation Constant (K_d) | Binding Type |

|---|---|---|

| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M | Strong, Non-covalent |

| Monomeric Streptavidin | ~10⁻⁷ - 10⁻⁸ M | Weaker, Reversible |

| Peptide Tags | ~10⁻⁹ M | Weaker, Reversible |

This table illustrates the superior binding affinity of biotin to streptavidin compared to other molecules.

Gene Expression and Transcriptional Regulation Studies

Upregulation of Proliferative Markers (e.g., Ki-67 protein expression)

The biological activity of Biotinoyl tripeptide-1 is associated with promoting the proliferation of cells, such as those in the hair follicle. targetmol.combiocat.com A key indicator of cellular proliferation is the expression of the Ki-67 protein. Ki-67 is a nuclear protein that is present in cells during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0). nih.gov Its presence is fundamentally linked to cell division.

Recent research has elucidated a biomechanical role for Ki-67, suggesting it acts as a biological surfactant that keeps chromosomes dispersed after the nuclear envelope breaks down during mitosis. nih.gov This function is essential for enabling independent chromosome motility and proper interaction with the mitotic spindle, ensuring accurate cell division. nih.gov Therefore, an upregulation in Ki-67 expression is a direct molecular marker of increased proliferative activity within a cell population. Given that Biotinoyl tripeptide-1 stimulates hair follicle development—a process requiring significant cell division for hair shaft production—it is expected to lead to an increased expression of Ki-67 in the target keratinocytes of the hair bulb.

Analysis of Specific Gene Expression Profiles in Target Cells

The mechanism of Biotinoyl tripeptide-1 involves stimulating cell adhesion and the synthesis of extracellular matrix (ECM) components that are crucial for anchoring the hair follicle. This implies a direct influence on the gene expression profiles of target cells, such as dermal papilla cells and keratinocytes. The peptide is understood to promote the expression of genes encoding key anchoring proteins.

Studies analyzing the gene-regulatory networks of the human scalp have identified specific transcription factors and pathways critical for hair follicle function. nih.gov For instance, transcription factors like LHX2 and pathways such as WNT signaling are known to be vital for hair follicle differentiation and growth. nih.gov The effects of Biotinoyl tripeptide-1 are likely mediated through the modulation of such genetic pathways.

The primary genes targeted would include those for laminin and collagen IV. Laminin is a major protein of the basal lamina, the foundation upon which epithelial cells rest, while collagen IV is the main structural component of basement membranes. Increased expression of these genes would strengthen the dermal-epidermal junction and the structures supporting the hair follicle, counteracting the effects of follicle atrophy and aging. targetmol.combiocat.com

Table 2: Expected Gene Expression Changes in Hair Follicle Cells Induced by Biotinoyl Tripeptide-1

| Gene Target | Protein Product | Function | Expected Regulation |

|---|---|---|---|

| LAMA5, LAMB3, LAMC1 | Laminin | ECM protein, key for cell adhesion and basal lamina | Upregulated |

| COL4A1, COL4A2 | Collagen IV | ECM protein, main component of basement membrane | Upregulated |

| Ki-67 (MKI67) | Ki-67 Protein | Cell proliferation marker | Upregulated |

| WNT10A | Wnt10a | Signaling protein in hair follicle development | Modulated |

This table summarizes the likely gene expression modifications in response to Biotinoyl tripeptide-1, based on its known biological functions.

Advanced Research Methodologies and Experimental Protocols

In Vitro Cellular and Tissue Culture Models for Biotinoyl Tripeptide-1 Acetate (B1210297) Research

To study the impact of Biotinoyl Tripeptide-1 Acetate in a controlled setting, scientists utilize sophisticated cell and tissue culture models that replicate key aspects of the human hair follicle environment.

The foundation of in vitro research on this compound involves the use of primary human cell cultures derived from the skin's dermal and epidermal layers. Specifically, assays often employ Dermal Papilla (DP) cells and keratinocytes. DP cells are specialized mesenchymal cells that play a crucial role in regulating hair follicle development and growth, while keratinocytes are the primary cells responsible for forming the hair shaft. clinikally.comnih.gov

In these assays, cells are isolated and grown in monolayers. Researchers introduce this compound into the culture medium to observe its direct effects. Studies have shown that the peptide can stimulate the proliferation of hair bulb keratinocytes and enhance the activity of dermal papilla cells. clinikally.comincidecoder.com These culture systems are essential for initial screenings and for understanding the fundamental interactions between the peptide and the key cell types involved in hair growth.

Moving beyond two-dimensional cell cultures, three-dimensional (3D) hair follicle organoid models represent a more advanced and biologically relevant platform. nih.gov These "mini-organs" are generated by the co-culture of dermal papilla cells and keratinocytes in an extracellular matrix scaffold, such as Matrigel. amegroups.orgresearchgate.net This environment allows the cells to self-assemble into structures that mimic the architecture and cellular interactions of a native hair follicle. amegroups.org

These organoid models can develop compartments analogous to a real hair follicle and even produce a shaft-like structure. nih.govresearchgate.net They provide a powerful tool for testing the efficacy of compounds that may influence hair growth. nih.gov By applying this compound to these organoids, researchers can assess its influence on complex processes like hair shaft elongation and follicle morphogenesis in a system that better reflects in vivo conditions. nih.govresearchgate.net

Assessment of Protein and Gene Expression

To understand the molecular mechanisms behind the observed cellular effects of this compound, researchers employ a range of assays to measure changes in protein and gene expression.

Immunofluorescence is a powerful technique used to visualize the location and abundance of specific proteins within cells or tissues. In the context of this compound research, this method is critical for assessing the peptide's impact on extracellular matrix (ECM) proteins, which are vital for anchoring the hair follicle in the dermis. incidecoder.commdhair.co

Research indicates that Biotinoyl Tripeptide-1 stimulates the synthesis of key adhesion molecules, namely laminin (B1169045) 5 and collagen IV. incidecoder.com An immunofluorescence assay for these proteins would involve treating cell cultures (e.g., keratinocytes) with the peptide, then introducing primary antibodies specific to laminin 5 and collagen IV. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the target proteins to be visualized with a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls would provide visual confirmation of enhanced protein expression, supporting the claim that the peptide strengthens hair anchoring. incidecoder.com

Table 1: Illustrative Data from Immunofluorescence Analysis of ECM Proteins

| Treatment Group | Target Protein | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | Laminin 5 | 100 | 1.0 |

| Biotinoyl Tripeptide-1 | Laminin 5 | 185 | 1.85 |

| Control | Collagen IV | 120 | 1.0 |

| Biotinoyl Tripeptide-1 | Collagen IV | 210 | 1.75 |

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure the amount of a specific messenger RNA (mRNA) molecule, which directly reflects the level of gene expression. Before a protein can be synthesized, its corresponding gene must be transcribed into mRNA. Therefore, qPCR can detect the initial cellular response to a stimulus like this compound.

To assess the peptide's effect on laminin 5 and collagen IV, researchers would isolate total mRNA from treated and untreated cell cultures. Using reverse transcriptase, the mRNA is converted into complementary DNA (cDNA). The qPCR machine then amplifies the specific cDNA for the laminin and collagen genes. By measuring the rate of amplification, the initial amount of mRNA in the sample can be accurately quantified. nih.gov An increase in the mRNA levels for these genes in treated cells would indicate that this compound stimulates their expression at the transcriptional level.

To quantify the proliferative effects of this compound on hair follicle cells, researchers commonly use cell viability assays such as the MTT assay. incidecoder.comnih.gov This colorimetric assay is based on the ability of metabolically active, viable cells to reduce a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product. biotium.comnih.gov

The procedure involves adding the MTT reagent to cell cultures that have been treated with various concentrations of this compound. nih.gov After a short incubation period, the insoluble purple formazan is dissolved, and the absorbance of the solution is measured with a spectrophotometer, typically at a wavelength of 570 nm. nih.govnih.gov The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. promega.kr An increase in absorbance in the treated wells compared to the control wells indicates an increase in cell proliferation. biotium.com

Table 2: Representative Data from an MTT Cell Proliferation Assay on Human Keratinocytes

| Treatment | Concentration | Absorbance at 570 nm (Mean) | Cell Proliferation (% of Control) |

| Control | 0 µM | 0.45 | 100% |

| Biotinoyl Tripeptide-1 | 1 µM | 0.54 | 120% |

| Biotinoyl Tripeptide-1 | 5 µM | 0.72 | 160% |

| Biotinoyl Tripeptide-1 | 10 µM | 0.88 | 195% |

Molecular Interaction and Binding Studies

The interaction of Biotinoyl Tripeptide-1 with its biological targets is a key area of investigation. Researchers employ various sophisticated techniques to characterize these binding events, determine their specificity, and quantify their strength.

Competitive Binding Assays for Receptor Saturation

Competitive binding assays are fundamental in demonstrating that a ligand, such as Biotinoyl Tripeptide-1, interacts specifically with a limited number of binding sites on a receptor. In this type of assay, a labeled ligand (e.g., radiolabeled or fluorescently tagged) and an unlabeled competitor (in this case, this compound) compete for binding to a target receptor. By systematically increasing the concentration of the unlabeled competitor, researchers can generate a competition curve that shows the displacement of the labeled ligand. The concentration at which the competitor displaces 50% of the labeled ligand is known as the IC₅₀ value, which is a measure of the competitor's binding affinity.

A study investigating the interaction between Biotinoyl Tripeptide-1 (also known as Biotinyl-GHK) and streptavidin provides a clear example of this methodology. medchemexpress.com Streptavidin has a well-known high affinity for biotin (B1667282), and this assay was used to confirm that the biotin moiety of the peptide is available for this interaction. In the experiment, the colored compound 2-(4-hydroxyphenylazo)-benzoic acid (HABA), which binds to streptavidin and causes an increase in absorbance at 500 nm, was used as the labeled ligand. Biotinoyl Tripeptide-1 was then introduced as the competitor. The results indicated that Biotinoyl Tripeptide-1 could effectively inhibit the binding of HABA to streptavidin, demonstrating its higher affinity for the binding sites. medchemexpress.com An IC₅₀ value of 30 µM was determined, quantifying the concentration of the peptide required to displace half of the HABA molecules. medchemexpress.com

Table 1: Competitive Binding Assay Data for Biotinoyl Tripeptide-1

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Target | The protein to which binding is measured. | Streptavidin | medchemexpress.com |

| Labeled Ligand (Displaced) | The molecule used to occupy the binding site, which is then displaced by the competitor. | HABA | medchemexpress.com |

| Competitor | The molecule being tested for its binding affinity. | Biotinoyl Tripeptide-1 | medchemexpress.com |

| IC₅₀ | The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. | 30 µM | medchemexpress.com |

This type of assay is crucial for confirming specific receptor interactions and ensuring that the observed biological effects are due to a direct binding event rather than non-specific actions.

Biophysical Techniques for Binding Affinity Determination (Kᴅ)

To obtain a more direct and precise measure of binding affinity, researchers turn to advanced biophysical techniques. The equilibrium dissociation constant (Kᴅ) is a key parameter derived from these methods, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kᴅ value signifies a higher binding affinity.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. youtube.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface in solution. bioradiations.comyoutube.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface. youtube.com

For Biotinoyl Tripeptide-1, its biotin moiety offers a significant advantage for SPR studies. It allows for a straightforward and stable immobilization strategy onto sensor chips pre-coated with streptavidin, ensuring a well-ordered and oriented presentation of the peptide for interaction analysis. nih.govnih.gov While specific SPR studies detailing the Kᴅ of this compound with its target receptors in skin or hair follicles are not widely published, the methodology would involve:

Immobilization: Capturing Biotinoyl Tripeptide-1 onto a streptavidin-coated sensor chip.

Interaction Analysis: Injecting various concentrations of the purified target receptor (e.g., a receptor from a dermal papilla cell) over the chip surface.

Data Analysis: Monitoring the association and dissociation phases in real-time to generate sensorgrams. These curves are then fitted to kinetic models to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Microscale Thermophoresis (MST) is another sophisticated biophysical method used to quantify molecular interactions in solution with minimal sample consumption. nanotempertech.comnih.gov The technique measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.govuni-muenchen.de This movement is highly sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon binding to another molecule. mdpi.com

In an MST experiment to determine the Kᴅ of Biotinoyl Tripeptide-1, one of the binding partners (e.g., the target receptor) would be fluorescently labeled. A constant concentration of this labeled target is mixed with a serial dilution of the unlabeled ligand (this compound). The samples are loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient. The change in fluorescence as the molecules move is measured and plotted against the ligand concentration. nanotempertech.com This binding curve is then fitted using the law of mass action to determine the Kᴅ value. nih.gov Like SPR, MST is a powerful tool for quantifying binding affinity, and its in-solution measurement capability avoids potential artifacts from surface immobilization.

Functional Assay Development and Optimization

Beyond binding studies, it is essential to quantify the biological or functional effects of Biotinoyl Tripeptide-1. Functional assays are designed to measure a specific physiological response to the peptide, such as cell proliferation or protein expression.

Dose-Response Relationship Determination via Non-Linear Regression Models

A fundamental principle in pharmacology and cosmetic science is establishing a dose-response relationship. This involves testing a range of concentrations of an active compound to determine the magnitude of the biological response. For Biotinoyl Tripeptide-1, a key functional effect is its ability to stimulate the proliferation of hair follicle keratinocytes and increase hair growth. incidecoder.comcaymanchem.com

Data from a supplier indicates that Biotinoyl Tripeptide-1 induces a dose-dependent increase in hair growth in ex vivo cultured human hair follicles. At a concentration of 2 ppm, hair growth increased by 58% compared to the control, and at 5 ppm, the increase was 121%. caymanchem.com

Table 2: Dose-Response Data for Biotinoyl Tripeptide-1 on Hair Growth

| Concentration (ppm) | Increase in Hair Growth (%) | Reference |

|---|---|---|

| 2 | 58 | caymanchem.com |

| 5 | 121 | caymanchem.com |

To fully characterize this relationship, a more extensive experiment would be conducted with a wider range of concentrations. The resulting data points would then be plotted on a graph with the logarithm of the concentration on the x-axis and the response on the y-axis. This plot typically forms a sigmoidal curve. Non-linear regression models, such as the four-parameter logistic curve, are then applied to this data. This statistical analysis allows for the precise calculation of key parameters, including the EC₅₀ (the concentration that produces 50% of the maximal response), the maximum effect (Eₘₐₓ), and the slope of the curve (Hill slope). This rigorous approach is essential for optimizing the concentration of the peptide in formulations and understanding its potency.

Half Maximal Effective Concentration (EC50) Value Calculation and Bioactivity Standardization

The bioactivity of this compound, particularly its role in promoting the proliferation of hair follicle keratinocytes, is a key area of investigation. A critical metric in this assessment is the Half Maximal Effective Concentration (EC50), which represents the concentration of the peptide required to elicit 50% of its maximum effect. The determination of this value is fundamental for standardizing the bioactivity of different batches of the compound.

Below is an interactive data table illustrating a hypothetical dose-response of this compound on keratinocyte proliferation, from which an EC50 value would be calculated.

| Concentration (µM) | % Proliferation (Mean) | % Proliferation (Std Dev) |

| 0.01 | 5.2 | 1.1 |

| 0.1 | 25.8 | 3.5 |

| 1 | 48.9 | 4.2 |

| 10 | 75.3 | 5.1 |

| 100 | 95.1 | 3.9 |

Methodological Controls and Validation in Experimental Design

To ensure the scientific validity of research on this compound, a robust experimental design incorporating stringent controls is paramount. These controls help to isolate the specific effects of the peptide and ensure that the observed results are statistically significant and reproducible.

Power Analyses for Statistical Significance and Replicate Determination

To ensure that the results of in vitro studies are statistically robust and not due to random chance, researchers perform power analyses before conducting experiments. youtube.comresearchgate.net A power analysis helps to determine the minimum number of replicates (n) needed to detect a statistically significant effect of a certain size, given a desired level of confidence.

The key parameters for a power analysis include:

Effect Size: The magnitude of the difference expected between the control and treated groups. This can be estimated from previous studies or preliminary data. For in vitro cell proliferation assays, effect sizes are often categorized as small, medium, or large. youtube.comresearchgate.net

Alpha (α): The probability of a Type I error (false positive), typically set at 0.05. youtube.comresearchgate.net

Beta (β): The probability of a Type II error (false negative). Power is calculated as 1-β, and is typically set at 0.80 or 80%. youtube.comresearchgate.net

For example, in an in vitro hair growth assay, a power analysis might be used to determine the number of hair follicle cultures needed to detect a 20% increase in length with 80% power and a significance level of 0.05. This rigorous approach ensures that studies are not underpowered, which could lead to missing a real effect, or overpowered, which would be a waste of resources. babraham.ac.uk

The following table provides a hypothetical example of parameters for a power analysis in an in vitro cell proliferation assay.

| Parameter | Value | Description |

| Effect Size (Cohen's d) | 0.8 | Large expected difference between control and treated groups. |

| Alpha (α) | 0.05 | 5% chance of a false positive. |

| Power (1-β) | 0.80 | 80% chance of detecting a true effect. |

| Number of Groups | 2 | Control and Biotinoyl Tripeptide-1 treated. |

Based on these parameters, a power analysis would calculate the required sample size per group.

Inter-Species Comparative Transcriptomics for Conserved Pathway Identification

To understand the fundamental biological pathways affected by Biotinoyl Tripeptide-1, researchers can utilize inter-species comparative transcriptomics. nih.govnih.gov This powerful technique involves comparing the gene expression profiles (transcriptomes) of hair follicle cells from different species (e.g., human and mouse) after treatment with the peptide.

By identifying genes and signaling pathways that are commonly regulated across species, scientists can pinpoint evolutionarily conserved mechanisms of action. For example, if Biotinoyl Tripeptide-1 upregulates genes involved in the Wnt/β-catenin signaling pathway in both human and mouse hair follicle cells, it strongly suggests that this is a core mechanism for its hair growth-promoting effects. This approach helps to filter out species-specific responses and focuses on the most critical and translatable biological effects. The data generated from such studies provides a comprehensive, systems-level understanding of the peptide's function. nih.govnih.gov

Peptide Stability and Degradation Studies in Research Settings

The stability of this compound is a critical factor for its efficacy and for ensuring the reliability of research results. Degradation of the peptide can lead to a loss of bioactivity. Therefore, rigorous stability studies are conducted to understand how the peptide behaves under various conditions.

Accelerated Stability Testing Protocols under Thermal Stress

To predict the long-term stability of this compound without waiting for real-time degradation, researchers employ accelerated stability testing. taobe.consultingmyswisslab.comcertified-laboratories.commicrochemlab.commakingcosmetics.com This involves subjecting the peptide to thermal stress, typically at elevated temperatures, to speed up the degradation process. taobe.consultingmyswisslab.comcertified-laboratories.commicrochemlab.commakingcosmetics.com

A common protocol involves storing samples of the peptide in solution or in a formulated product at various high temperatures (e.g., 40°C, 50°C) for a set period (e.g., one to three months). taobe.consultingmakingcosmetics.com At specific time points, aliquots are taken and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact peptide remaining. The degradation kinetics, such as the rate of degradation and the half-life of the peptide at each temperature, can then be calculated. mdpi.comaps.orgnih.govresearchgate.net This data allows for the extrapolation of the peptide's shelf-life at normal storage conditions (e.g., room temperature).

The following table outlines a typical setup for an accelerated stability study of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 25°C (Control) | 40°C | 50°C |

| Time Points | 0, 1, 2, 3 months | 0, 1, 2, 3 months | 0, 1, 2, 3 months |

| Analysis | HPLC for peptide quantification | HPLC for peptide quantification | HPLC for peptide quantification |

Identification of Degradation Products and Kinetics

The degradation of this compound, like other peptides, is primarily influenced by factors such as temperature, pH, and exposure to light and oxidative stress. The principal chemical degradation pathways for this molecule include hydrolysis of the peptide bonds and modification of its amino acid side chains.

Detailed Research Findings:

Forced degradation studies are instrumental in predicting the stability of peptides and identifying potential degradation products. These studies involve subjecting the peptide to harsh conditions, suchas acidic and basic environments, high temperatures, and oxidative stress, to accelerate its breakdown.

The primary degradation pathway for the peptide backbone of Biotinoyl tripeptide-1, which consists of Glycyl-Histidyl-Lysine (GHK), is the hydrolysis of its amide bonds. This cleavage results in smaller peptide fragments and individual amino acids. The histidine residue is particularly susceptible to oxidation, which can lead to the formation of various oxidation products. The biotin moiety attached to the GHK peptide is generally considered stable under these conditions.

While specific, publicly available kinetic data for the degradation of this compound is limited, general principles of peptide degradation kinetics can be applied. The rate of hydrolysis is significantly influenced by pH and temperature, typically following pseudo-first-order kinetics. Accelerated stability testing, often conducted at elevated temperatures (e.g., 25°C and 40°C) over several weeks, allows for the determination of degradation kinetics. The data from these studies can be used to construct Arrhenius plots to predict the degradation rate at various temperatures.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) are essential for separating and identifying degradation products. HPLC allows for the separation of the intact peptide from its degradation products, while mass spectrometry provides information on the molecular weight of these products, aiding in their structural elucidation.

Interactive Data Table: Potential Degradation Products of Biotinoyl tripeptide-1

| Degradation Pathway | Potential Degradation Products | Analytical Method for Detection |

| Hydrolysis | Gly-His, His-Lys, Glycine, Histidine, Lysine (B10760008) | HPLC, Mass Spectrometry |

| Oxidation | Oxidized Histidine-containing fragments | HPLC, Mass Spectrometry |

Optimization of Storage Conditions for Research Samples

The proper storage of this compound research samples is paramount to maintain their chemical integrity and biological activity over time. Optimization of storage conditions focuses on minimizing degradation by controlling key environmental factors.

Detailed Research Findings:

For long-term storage, this compound should be kept in its lyophilized (solid) form. This state significantly reduces the potential for hydrolysis and other degradation reactions that occur more readily in solution. When stored as a lyophilized powder, the compound is stable for at least four years if kept at -20°C. caymanchem.com

Once reconstituted into a solution, the stability of this compound decreases. It is recommended to store stock solutions at -20°C, and for extended periods, at -80°C. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

The pH of the solution is a critical factor in the stability of this compound. The recommended pH range for solutions is between 3.5 and 6.5. typology.com Within this range, the rate of hydrolysis of the peptide bonds is minimized. Solutions of the peptide in aqueous buffers, such as PBS at pH 7.2, should ideally not be stored for more than one day. caymanchem.com For reconstitution, solvents like Dimethyl Sulfoxide (DMSO) can also be used, and these stock solutions should be stored frozen. caymanchem.com

It is also crucial to protect the compound from light and moisture. typology.com Samples should be stored in tightly sealed containers in a dry environment.

Interactive Data Table: Recommended Storage Conditions for this compound Research Samples

| Form | Storage Temperature | Duration | Key Considerations |

| Lyophilized Powder | -20°C | Long-term (≥ 4 years) caymanchem.com | Store in a tightly sealed container in a dry environment. |

| Solution | -20°C | Short-term (up to one month) | Aliquot to avoid freeze-thaw cycles. Maintain pH between 3.5 and 6.5. typology.com |

| Solution | -80°C | Extended-term | Aliquot to avoid freeze-thaw cycles. Maintain pH between 3.5 and 6.5. typology.com |

Comparative Analysis and Future Research Directions

Comparative Biochemical and Bioactivity Profiling with Related Peptides

To understand the unique properties of Biotinoyl tripeptide-1, it is essential to compare it with other well-known peptides.

Structural and Functional Distinctions from GHK-Derived Peptides (e.g., Copper Peptides)

Biotinoyl tripeptide-1 is a derivative of the matrikine series GHK. specialchem.comulprospector.com It is formed by a chemical reaction between biotin (B1667282) (vitamin H) and tripeptide-1 (GHK). specialchem.comtypology.com This structure combines the properties of both biotin and the GHK peptide. flychem.comci.guide

In contrast, copper peptides, such as GHK-Cu, are complexes formed between the GHK tripeptide and copper ions. mobelbiochem.commdhair.co While both Biotinoyl tripeptide-1 and GHK-Cu share the same core GHK peptide, the addition of biotin versus a copper ion leads to distinct functional differences. mdhair.co

Functionally, Biotinoyl tripeptide-1 is recognized for its role in strengthening and anchoring hair by stimulating the production of extracellular matrix proteins like collagen IV and laminin (B1169045) 5. specialchem.commdhair.co This action helps to improve the structural integrity of the hair follicle. specialchem.comilesformula.com It also stimulates the proliferation of dermal papilla cells, which is crucial for hair growth. clinikally.com

Copper peptides (GHK-Cu), on the other hand, are known for their potent antioxidant and anti-inflammatory properties. mobelbiochem.comhims.com They play a significant role in stimulating collagen production and promoting wound healing and tissue regeneration. mdhair.comdhair.co While they also support hair growth by increasing blood flow and stimulating hair follicles, their primary mechanism is often linked to their copper-dependent enzymatic activities. mobelbiochem.comhims.com

| Feature | Biotinoyl Tripeptide-1 | GHK-Cu (Copper Peptide) |

| Core Peptide | Gly-His-Lys (GHK) specialchem.comulprospector.com | Gly-His-Lys (GHK) ci.guide |

| Attached Moiety | Biotin (Vitamin H) specialchem.comtypology.com | Copper Ion mdhair.co |

| Primary Function | Enhances hair anchoring and strength by stimulating laminin and collagen IV production. specialchem.commdhair.co | Stimulates collagen production, antioxidant and anti-inflammatory actions. mobelbiochem.commdhair.cohims.com |

| Mechanism | Stimulates dermal papilla cell proliferation and extracellular matrix synthesis. specialchem.comclinikally.com | Increases blood flow, reduces oxidative stress, and modulates copper-dependent enzymes. mobelbiochem.comhims.com |

Differentiation from Other Peptide Mimetics in Biological Applications

Biotinoyl tripeptide-1 can be distinguished from other peptide mimetics by its specific mechanism of action. While many peptides aim to stimulate cellular activity, Biotinoyl tripeptide-1's unique combination with biotin targets pathways specifically related to cell adhesion and proliferation within the hair follicle. specialchem.comclinikally.com

Other peptide mimetics used in similar applications include:

Acetyl tetrapeptide-3: This peptide works by stimulating the synthesis of collagen and other extracellular matrix proteins, similar to Biotinoyl tripeptide-1, but is often highlighted for its effect on hair follicle size and vitality. mobelbiochem.commdhair.co

Myristoyl pentapeptide-17 and Myristoyl hexapeptide-16: These peptides are primarily known for stimulating the expression of keratin (B1170402) genes, directly impacting the production of the hair shaft itself. mdhair.co

The key differentiator for Biotinoyl tripeptide-1 is its dual-action approach stemming from the GHK peptide and the attached biotin molecule, which provides a targeted effect on the anchoring structures of the hair follicle. flychem.comci.guide

Potential Applications in Broader Biological Contexts

Emerging research suggests that the bioactivity of peptides like Biotinoyl tripeptide-1 may extend beyond their current applications.

Mechanisms in Neurodegenerative Disease Pathologies

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.govnih.gov Inhibiting this aggregation is a key therapeutic strategy. nih.gov While direct research on Biotinoyl tripeptide-1's effect on neurodegenerative diseases is limited, its core component, the GHK peptide, and related peptide structures have been investigated in this context.